7-Tert-butylpteridine
Description
7-Tert-butylpteridine is a heterocyclic compound derived from the pteridine core structure, featuring a tert-butyl substituent at the 7th position.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23g/mol |
IUPAC Name |
7-tert-butylpteridine |
InChI |
InChI=1S/C10H12N4/c1-10(2,3)8-5-12-7-4-11-6-13-9(7)14-8/h4-6H,1-3H3 |
InChI Key |
UMOMONRDLGGJTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=NC=NC=C2N=C1 |
Canonical SMILES |
CC(C)(C)C1=NC2=NC=NC=C2N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Thermodynamic Stability : The tert-butyl group in naphthyridine analogues () enhances thermal stability due to steric shielding. This property likely extends to this compound, making it suitable for high-temperature applications .
Solubility Profile : Compared to naphthyridine dicarboxylates, this compound’s lack of ester groups may reduce hydrophilicity, necessitating formulation adjustments for drug delivery .
Biological Relevance: Pteridine derivatives are known for roles in folate metabolism and kinase inhibition. The tert-butyl substituent could position this compound as a candidate for targeting sterically constrained enzyme active sites .
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